molecular formula C9H11ClN2O B14047393 1-Chloro-1-(2,5-diaminophenyl)propan-2-one

1-Chloro-1-(2,5-diaminophenyl)propan-2-one

Cat. No.: B14047393
M. Wt: 198.65 g/mol
InChI Key: AFLZOCCRECESMQ-UHFFFAOYSA-N
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Description

1-Chloro-1-(2,5-diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . This compound is characterized by the presence of a chloro group, two amino groups, and a ketone group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2,5-diaminophenyl)propan-2-one typically involves the chlorination of 1-(2,5-diaminophenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2,5-diaminophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-1-(2,5-diaminophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,5-diaminophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the amino groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2,4-diaminophenyl)propan-2-one
  • 1-Chloro-1-(3,5-diaminophenyl)propan-2-one
  • 1-Chloro-1-(2,6-diaminophenyl)propan-2-one

Uniqueness

1-Chloro-1-(2,5-diaminophenyl)propan-2-one is unique due to the specific positioning of the amino groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

1-chloro-1-(2,5-diaminophenyl)propan-2-one

InChI

InChI=1S/C9H11ClN2O/c1-5(13)9(10)7-4-6(11)2-3-8(7)12/h2-4,9H,11-12H2,1H3

InChI Key

AFLZOCCRECESMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)N)N)Cl

Origin of Product

United States

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